![molecular formula C19H18N4O2S3 B2930482 (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-40-9](/img/structure/B2930482.png)
(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
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Description
(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O2S3 and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Agents
A series of compounds including thiazole and triazole rings have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with specific substituents on the thiadiazole ring have demonstrated marked inhibition of bacterial and fungal growth, nearly equal to standard drugs. These findings highlight the potential of thiazole and triazole derivatives as effective antimicrobial agents [C. Sanjeeva Reddy, Lade Sanjeeva Rao, Gaddam Rajesh Kumar, A. Nagaraj, 2010].
Anticancer Activity
Compounds derived from thiazolo[3,2-a]pyridines have been prepared using a multicomponent reaction and showed promising anticancer activity across various cancer cell lines. This underscores the potential therapeutic applications of such compounds in cancer treatment [C. Altug, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011].
Corrosion Inhibition
Thiazoles have also been investigated for their application in corrosion inhibition, particularly for the protection of copper surfaces in acidic environments. Studies have shown that certain thiazoles can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is crucial [R. Farahati, A. Ghaffarinejad, S. M. Mousavi-khoshdel, Jafar Rezania, H. Behzadi, A. Shockravi, 2019].
UV Protection and Antimicrobial Finishing in Textiles
Thiazole-based azo dyes have been developed for simultaneous dyeing and functional finishing of cotton textiles. These dyes not only enhance the fabric's coloration but also impart UV protection and antibacterial properties, demonstrating the multifunctional application potential of thiazole derivatives in textile engineering [H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020].
Agrochemical Applications
Novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings have been synthesized and showed moderate insecticidal and fungicidal activities. This suggests the potential use of such compounds in developing new agrochemicals with high activity and low toxicity [Xiao-fei Zhu, De-Qing Shi, 2009].
properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S3/c1-14-4-6-15(7-5-14)9-12-28(24,25)20-10-8-16-13-27-19-21-18(22-23(16)19)17-3-2-11-26-17/h2-7,9,11-13,20H,8,10H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPNESFEPSNNBT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide |
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